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This in-depth technical guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the core characteristics of caged ATP
analogs. These powerful tools offer precise spatial and temporal control over ATP release,
enabling detailed investigation of ATP-dependent processes in a variety of biological systems.

Introduction to Caged ATP Analogs

Caged compounds are biologically active molecules that are rendered temporarily inert by a
photolabile protecting group, often referred to as a "cage".[1][2] In the case of caged ATP, a
light-sensitive moiety is attached to the terminal y-phosphate of the ATP molecule, preventing
its interaction with ATP-binding proteins and enzymes.[1][3][4] Exposure to a brief pulse of
ultraviolet (UV) light cleaves this bond, rapidly releasing free ATP and initiating the biological
process of interest.[5][6] This technique, known as flash photolysis, allows for precise control
over the timing and location of ATP release, overcoming the diffusion-limited kinetics of
traditional methods of agonist application.[5][6]

The most commonly used caging group is the o-nitrobenzyl moiety and its derivatives.[7] The
pioneering caged ATP analog, P3-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-
caged ATP), has been instrumental in a wide range of studies, from muscle contraction to
neurotransmission.[4][8] Upon photolysis, NPE-caged ATP releases ATP, a proton, and the
byproduct 2-nitrosoacetophenone.[4]
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Core Characteristics and Quantitative Data

The efficacy of a caged ATP analog is determined by several key photochemical and physical
properties. These include its quantum yield (®), molar extinction coefficient (€), and the rate of
photolysis. The quantum yield represents the efficiency of the photorelease process, while the
molar extinction coefficient indicates the molecule's ability to absorb light at a specific
wavelength. A higher quantum yield and extinction coefficient mean that less light is required to
release a given amount of ATP.[9] The rate of photolysis determines how quickly the active ATP
is released following the light flash.

Below is a summary of the quantitative data for commonly used caged ATP analogs.
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Note: The photolysis rate of NPE-caged ATP is pH-dependent.[6] DMNPE-caged ATP absorbs
light more efficiently at longer wavelengths (~360 nm) compared to NPE-caged ATP, but its
photolysis rates and quantum yields are generally lower.[11][12]
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Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing caged ATP
analogs.

Flash Photolysis of Caged ATP in Muscle Fibers

This protocol is adapted from studies investigating the kinetics of muscle contraction.[14][15]
[16][17]

Objective: To initiate muscle contraction by rapidly releasing ATP within skinned muscle fibers.

Materials:

Skinned muscle fibers (e.g., rabbit psoas)

Rigor solution (lacking ATP)

Caged ATP solution (e.g., 1-5 mM NPE-caged ATP in rigor solution)

High-calcium and low-calcium activating solutions

Flash photolysis setup (e.g., UV laser or xenon flash lamp)

Force transducer and data acquisition system
Procedure:

e Mount a single skinned muscle fiber between a force transducer and a fixed hook in a
temperature-controlled experimental chamber.

« Initially, perfuse the fiber with a relaxing solution (low Ca2*, with ATP) to ensure itisin a
relaxed state.

e Replace the relaxing solution with a rigor solution to induce a rigor state (cross-bridges are
strongly bound, no ATP present).

 Introduce the caged ATP solution to the chamber and allow it to diffuse into the fiber for a
sufficient period (e.g., 5-10 minutes).
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Set the desired Ca?* concentration by perfusing with the appropriate activating solution.

Deliver a brief pulse of UV light (e.g., from a frequency-doubled ruby laser at 347 nm or a
xenon flash lamp) to the muscle fiber to photolyze the caged ATP.[6]

Record the resulting force development using the force transducer and data acquisition
system.

Analyze the kinetics of force development to determine parameters such as the rate of
tension rise and the maximum force generated.

P2X and P2Y Receptor Activation in Neurons

This protocol outlines a general procedure for studying purinergic receptor activation in

neuronal preparations.[18][19]

Objective: To investigate the physiological responses mediated by P2X and P2Y receptors

upon rapid ATP application.

Materials:

Neuronal cell culture or brain slices

External recording solution (e.g., artificial cerebrospinal fluid)

Caged ATP solution (e.g., 100 uM NPE-caged ATP in external solution)
Patch-clamp electrophysiology setup

Flash photolysis system coupled to the microscope

Specific P2 receptor antagonists (e.g., suramin for P2X, MRS2179 for P2Y1) for control
experiments

Procedure:

Prepare the neuronal culture or brain slice and place it in the recording chamber of the
patch-clamp setup.
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» Establish a whole-cell patch-clamp recording from a target neuron.

» Bath-apply the caged ATP solution to the preparation. Ensure the solution is protected from
ambient light.

» Position the light source to illuminate the area of interest (e.g., the recorded neuron or a
specific subcellular compartment).

e Deliver a UV light flash to uncage the ATP.

e Record the resulting changes in membrane current or potential. Inward currents are typically
observed upon P2X receptor activation due to cation influx.[20] P2Y receptor activation often
leads to more complex downstream signaling, which may be observed as changes in ion
channel activity or second messenger signaling.[20][21]

» To confirm the involvement of specific P2 receptors, repeat the experiment in the presence of
selective antagonists.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental concepts
and workflows related to the use of caged ATP analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Caged compounds: photorelease technology for control of cellular chemistry and
physiology - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1217765?utm_src=pdf-body-img
https://www.benchchem.com/product/b1217765?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]

4. Caged ATP [almerja.com]

5. journals.physiology.org [journals.physiology.org]

6. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash
photolysis of caged ATP - PubMed [pubmed.nchbi.nim.nih.gov]

7. llluminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and
Related Photoresponsive Compounds - PMC [pmc.ncbi.nim.nih.gov]

8. bio.fsu.edu [bio.fsu.edu]
9. personal.utdallas.edu [personal.utdallas.edu]
10. jenabioscience.com [jenabioscience.com]

11. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—
Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

12. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-
Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific
[fishersci.at]

13. nathan.instras.com [nathan.instras.com]
14. rupress.org [rupress.org]

15. Flash and smash: rapid freezing of muscle fibers activated by photolysis of caged ATP -
PubMed [pubmed.nchbi.nlm.nih.gov]

16. Kinetics of contraction initiated by flash photolysis of caged adenosine triphosphate in
tonic and phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

17. rupress.org [rupress.org]

18. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC
[pmc.ncbi.nlm.nih.gov]

19. P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity
in the developing olfactory bulb - PMC [pmc.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

21. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Caged ATP Analogs for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://www.researchgate.net/figure/P2Y2R-Signaling-Activation-of-the-P2Y2R-by-ATP-or-UTP-stimulates-the-Gaq_fig1_364312963
https://almerja.com/more.php?idm=28723
https://journals.physiology.org/doi/full/10.1152/physiologyonline.1998.13.5.251
https://pubmed.ncbi.nlm.nih.gov/6938971/
https://pubmed.ncbi.nlm.nih.gov/6938971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2700207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2700207/
https://www.bio.fsu.edu/~dfadool/Brennan1.pdf
https://personal.utdallas.edu/~tres/microelectrode/microelectrodes_ch15.pdf
https://www.jenabioscience.com/images/PDF/NU-301.0003.pdf
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/crosslinking-and-photoactivatable-reagents/photoactivatable-reagents-including-photoreactive-crosslinkers-and-caged-probes.html
https://www.thermofisher.com/hk/en/home/references/molecular-probes-the-handbook/crosslinking-and-photoactivatable-reagents/photoactivatable-reagents-including-photoreactive-crosslinkers-and-caged-probes.html
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
https://www.fishersci.at/shop/products/molecular-probes-dmnpe-caged-atp-adenosine-5-triphosphate-i-p-i-sup-3-sup-1-4-5-dimethoxy-2-nitrophenyl-ethyl-ester-disodium-salt/11539046
http://nathan.instras.com/MyDocsDB/doc-665.pdf
https://rupress.org/jgp/article/98/4/657/28019/Mechanical-transients-initiated-by-photolysis-of
https://pubmed.ncbi.nlm.nih.gov/8369445/
https://pubmed.ncbi.nlm.nih.gov/8369445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228968/
https://rupress.org/jgp/article/94/4/769/27785/Kinetics-of-contraction-initiated-by-flash
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3350580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3350580/
https://www.researchgate.net/figure/Signaling-pathways-of-P2X-and-P2Y-receptors-Signaling-mechanisms-of-P2X-and-P2Y_fig1_391569253
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs
https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1217765#basic-characteristics-of-caged-atp-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

